molecular formula C15H22N2O5 B15256748 Methyl (2r,3s)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate

Methyl (2r,3s)-3-(4-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate

Cat. No.: B15256748
M. Wt: 310.35 g/mol
InChI Key: ROZYEWRMTOZAOT-NWDGAFQWSA-N
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Description

Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a complex organic compound with a unique structure It contains an aminophenyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate typically involves multiple steps. One common approach is to start with a protected amino acid derivative, such as N-Boc-phenylalanine. The key steps include:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the hydroxypropanoate moiety: This can be achieved through esterification reactions, often using reagents like methanol and acid catalysts.

    Introduction of the aminophenyl group: This step involves coupling reactions, such as amide bond formation, using reagents like coupling agents (e.g., EDC, DCC) and bases (e.g., DIPEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The Boc-protected amino group can be deprotected using acids like TFA, followed by substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Trifluoroacetic acid (TFA) for deprotection, electrophiles like alkyl halides for substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of a nitro group yields an amine.

Scientific Research Applications

Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and catalysis.

    Receptor modulation: It may interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate: Similar structure but with a nitro group instead of an amino group.

    Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate: Similar structure but with a methoxy group instead of an amino group.

Uniqueness

Methyl (2R,3S)-3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is unique due to the presence of both an aminophenyl group and a Boc-protected amino group. This combination allows for specific interactions and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl (2R,3S)-3-(4-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1

InChI Key

ROZYEWRMTOZAOT-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)N)[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(C(=O)OC)O

Origin of Product

United States

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